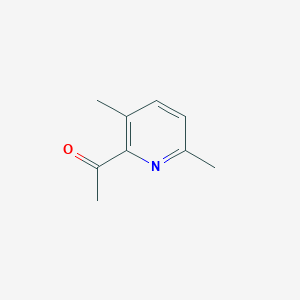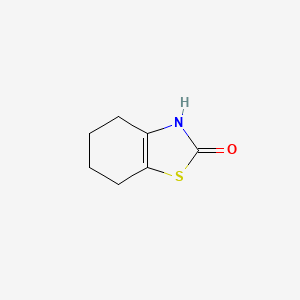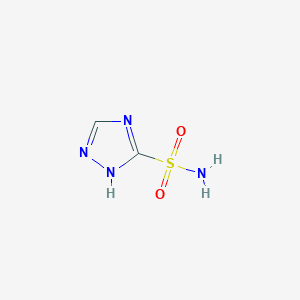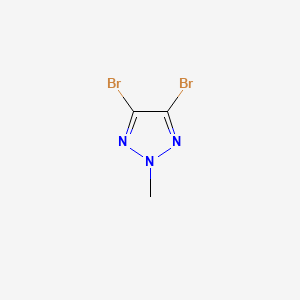![molecular formula C8H9NO3 B1321483 (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol CAS No. 443956-46-5](/img/structure/B1321483.png)
(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol” is a chemical compound that belongs to the class of heterocyclic compounds . It is structurally similar to 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine .
Synthesis Analysis
The synthesis of compounds based on the 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol structure has been reported . The series of 5-alkyl-7-hydroxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-5-ium bromides were synthesized using a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridine ring fused with a 1,4-dioxin ring . The empirical formula is C7H7NO3 .Aplicaciones Científicas De Investigación
Synthesis Routes
- A variety of 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines have been synthesized from 2-chloro-3-oxiranylmethoxypyridine. This process involves treating the epoxide with nucleophiles to produce alcohols, which then displace chlorine to yield the desired products (Benarab, Poirot, & Guillaumet, 1993).
Modifications in the Dioxane Ring
- Novel analogues of 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine have been synthesized with modifications in the non-aromatic ring. These compounds, due to their hydroxymethyl group, are attractive for developing potential therapeutic agents (Bartolomea et al., 2003).
Variations in Reaction Conditions
- Synthesis of 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines from 2-nitro-3-oxiranylmethoxypyridine has been achieved, demonstrating how reaction conditions can affect product distribution (Soukri et al., 2000).
Enantioselective Synthesis
- Enantioselective synthesis of 2- and 3-substituted 2,3-dihydro[1,4]dioxino[2,3-b]pyridine derivatives has been reported, with enantiomeric purity controlled by capillary electrophoresis using a dual-cyclodextrin system (Lazar et al., 2005).
Applications in Drug Discovery
- 3-Substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines have been synthesized with selective introduction of substituents on the pyridine ring, making them potential scaffolds for drug discovery and combinatorial chemistry (Alcázar et al., 2003).
Catalytic Applications
- Nickel complexes with bidentate N,O-type ligands, including derivatives of 2,3-dihydro[1,4]dioxino[2,3-b]pyridine, have been synthesized for application in the catalytic oligomerization of ethylene (Kermagoret & Braunstein, 2008).
Vibrational Circular Dichroism Studies
- Determination of the stereochemistry of 3-hydroxymethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine using vibrational circular dichroism (VCD) spectra has been done, demonstrating the capability of DFT calculations in assigning absolute configurations (Kuppens et al., 2003).
Direcciones Futuras
The future directions for this compound could involve further exploration of its potential antimicrobial properties . Only two compounds with alkyl chain C12 and C14 showed significant activity against microbes . So, these two compounds should be considered as potential disinfectants with selective effect against certain bacterial and fungal strains .
Propiedades
IUPAC Name |
2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-5-6-3-7-8(9-4-6)12-2-1-11-7/h3-4,10H,1-2,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTOMKOGJYRREF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=N2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619189 |
Source


|
| Record name | (2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-7-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol | |
CAS RN |
443956-46-5 |
Source


|
| Record name | (2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-7-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1321411.png)
![6-Fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1321419.png)







